Triethoxysilylbutyraldehyde

Übersicht

Beschreibung

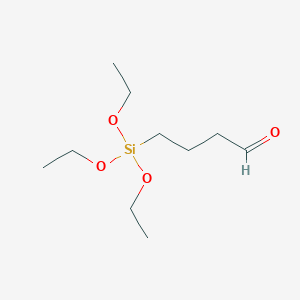

Triethoxysilylbutyraldehyde, also known as 4-triethoxysilylbutanal, is a compound with the molecular formula C10H22O4Si . It has a molecular weight of 234.36 g/mol .

Synthesis Analysis

A paper titled “Development of novel enzyme immobilization methods employing formaldehyde or this compound” discusses the use of this compound in the immobilization of enzymes . The paper suggests that this compound can facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics .Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 . Its canonical SMILES representation is CCOSi(OCC)OCC . Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 234.12873571 g/mol . The topological polar surface area is 44.8 Ų . It has a heavy atom count of 15 . The compound has a complexity of 147 . The density of this compound is 0.096 g/cm3 .Wissenschaftliche Forschungsanwendungen

Ultrasound-assisted Organic Synthesis

Triethoxysilylbutyraldehyde plays a role in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a class of organic compounds with potential applications in pharmaceuticals and materials science. The process involves a one-pot reaction facilitated by ultrasound irradiation, highlighting the compound's utility in promoting efficient and environmentally benign chemical transformations (Nabid et al., 2010).

Click Chemistry in Drug Discovery

In the realm of drug discovery, the principles of click chemistry, which emphasizes reliable and practical chemical transformations, are enhanced by compounds like this compound. This approach is crucial for developing new drugs, as it allows for the rapid assembly of complex molecules with high specificity and yield, showcasing the compound's significance in creating bioactive molecules with therapeutic potential (Kolb & Sharpless, 2003).

Photocatalytic Cofactor Regeneration

In photocatalysis, this compound contributes to the innovative regeneration of cofactor molecules like nicotinamide adenine dinucleotide (NADH), essential for various biochemical reactions. This application underlines the compound's role in advancing photocatalytic processes that are crucial for sustainable chemistry and environmental remediation efforts (Kinastowska et al., 2019).

Coordination Chemistry and Catalysis

The coordination chemistry of ligands involving this compound is pivotal for understanding and developing new catalytic systems. These systems are fundamental in synthesizing polymers and other complex materials, demonstrating the compound's versatility in facilitating reactions that are central to materials science and industrial chemistry (Bigmore et al., 2005).

Synthesis of Novel Organic Compounds

This compound is instrumental in the synthesis of novel organic frameworks, such as 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. These compounds have broad applications ranging from pharmaceuticals to advanced materials, showcasing the compound's utility in expanding the frontiers of organic synthesis (Kalantari, 2012).

Safety and Hazards

Zukünftige Richtungen

Triethoxysilylbutyraldehyde has been used in the development of novel enzyme immobilization methods . This suggests potential future directions in the field of enzyme immobilization and proteomics . Another study suggests that this compound could be used to produce highly porous, homogeneous hybrid tannin-silica materials .

Wirkmechanismus

Target of Action

Triethoxysilylbutyraldehyde (TESB) is primarily used in the field of biochemistry as a reagent for enzyme immobilization . Its primary targets are enzymes, particularly proteolytic enzymes like chymotrypsin (CT), which are used in peptide mapping .

Mode of Action

TESB interacts with its targets (enzymes) by facilitating their immobilization . This immobilization process enhances the efficiency of enzymatic digestion, which is crucial in peptide mapping . The immobilization of enzymes reduces auto-proteolysis, allowing for high enzyme-to-substrate ratios .

Biochemical Pathways

It’s known that tesb plays a role in the digestion of proteins with proteolytic enzymes, which expedite the analysis of peptide mapping .

Result of Action

The application of TESB in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . For instance, it was found that an immobilized enzyme microreactor (IMER) utilizing TESB had a sequence coverage of 29% from MS analysis .

Action Environment

The action of TESB is influenced by various environmental factors. For instance, the immobilization process is typically carried out in alcohol or ether solvents .

Biochemische Analyse

Biochemical Properties

Triethoxysilylbutyraldehyde plays a significant role in biochemical reactions, particularly in the immobilization of enzymes. It has been used to fabricate immobilized enzyme microreactors for peptide mapping . The compound interacts with enzymes such as chymotrypsin, facilitating the digestion of proteins like bovine serum albumin . The aldehyde functional group in this compound allows it to form covalent bonds with primary amines in proteins, leading to stable enzyme immobilization .

Cellular Effects

This compound influences various cellular processes, including enzyme activity and protein digestion. It has been shown to enhance the efficiency of proteolytic enzymes, leading to improved peptide mapping . Additionally, this compound’s ability to form covalent bonds with proteins may impact cellular metabolism by altering enzyme activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. The aldehyde group in the compound reacts with primary amines in proteins, forming stable Schiff bases . This interaction can lead to enzyme immobilization, which enhances the stability and activity of the enzymes . This compound may also influence gene expression by modifying the activity of transcription factors through covalent bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that immobilized enzymes using this compound maintain their activity over extended periods, indicating the compound’s stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be beneficial for enzyme immobilization and protein digestion . Studies have shown that the optimal dosage of this compound for enzyme immobilization is critical for achieving the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein digestion and enzyme activity . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in enzyme immobilization can enhance the efficiency of metabolic reactions by stabilizing enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with proteins may affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and protein digestion .

Eigenschaften

IUPAC Name |

4-triethoxysilylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-12-7, 88276-92-0 | |

| Record name | Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triethoxysilylbutyraldehyde function in the development of biosensors?

A: this compound (TESB) plays a crucial role in immobilizing biomolecules onto surfaces for biosensing applications. For instance, in liquid crystal (LC) biosensors, TESB is used in conjunction with N,N-dimethyl-n-octadecyl-3-aminopropyltrimethoxysilylchloride (DMOAP) to create a self-assembled layer on glass slides [, ]. This layer serves as an anchor for amine-functionalized aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules. When TESB reacts with the amine groups on the aptamers, it forms a covalent bond, securely attaching them to the surface. This immobilization strategy allows for the creation of highly specific and sensitive biosensors.

Q2: Can you provide an example of how this compound contributes to the detection mechanism in a specific biosensor?

A: In the detection of sulfadimethoxine (SDM), an antibiotic, TESB facilitates the immobilization of SDM-specific aptamers onto the sensor surface []. The immobilized aptamers capture SDM from the sample, causing a conformational change in the aptamer structure. This change disrupts the ordered arrangement of liquid crystals layered above, leading to a shift from a dark to a bright optical appearance under polarized light. This visible change allows for the detection of SDM, with the intensity of the brightness correlating to the concentration of SDM present.

Q3: Beyond biosensors, what other applications utilize the reactivity of this compound?

A: this compound demonstrates versatility in material science, particularly in the synthesis of hybrid aerogels []. It can act as a crosslinker between tannin, a natural polyphenol, and silica precursors like tetrakis(2-hydroxyethyl)orthosilicate (EGMS). The aldehyde group of TESB reacts with hydroxyl groups present in both tannin and EGMS, forming covalent bonds that bridge these components. This crosslinking leads to the formation of porous tannin-silica hybrid aerogels with high surface area and stability. The properties of these aerogels can be tuned by adjusting the amount of TESB used, showcasing its potential in tailoring materials for specific applications.

Q4: Are there any examples of this compound being used for enzyme immobilization?

A: Yes, TESB shows promise as a novel reagent for enzyme immobilization, specifically in the creation of immobilized enzyme microreactors (IMERs) []. Research indicates that TESB can successfully immobilize chymotrypsin within these microreactors. This immobilization strategy, when compared to traditional methods using formaldehyde, resulted in a higher sequence coverage during peptide mapping analysis of bovine serum albumin. This finding suggests that TESB could facilitate a more efficient enzymatic digestion process, highlighting its potential in proteomics research.

Q5: Are there any safety concerns associated with this compound?

A5: While specific safety data on this compound might be limited, it's essential to handle this compound with caution as it is a reactive chemical. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information and handling instructions. General laboratory safety practices, including wearing appropriate personal protective equipment (gloves, goggles, lab coat), working in a well-ventilated area, and avoiding contact with skin and eyes, should always be followed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)